(Perfluorohexyl)ethylene, also known as 1H,1H,2H,2H-perfluoro-1-octene, is a fluorocarbon olefin. It is characterized by a terminal ethylene group linked to a perfluorohexyl chain. [, , ] This structure imparts unique properties, making it valuable in various scientific research fields, including material science, surface chemistry, and catalysis. [, , ]
(Perfluorohexyl)ethylene, also known as 2-(Perfluorohexyl)ethylene, is a fluorinated compound with the chemical formula and a CAS number of 25291-17-2. This compound features a perfluorohexyl group attached to an ethylene backbone, making it part of the broader class of perfluoroalkenes. Its unique properties stem from the strong carbon-fluorine bonds, which impart distinctive characteristics such as high thermal stability and chemical resistance.
(Perfluorohexyl)ethylene is classified under perfluoroalkenes, which are compounds characterized by the presence of fully fluorinated carbon chains. These compounds are often synthesized for specialized applications in various fields, including materials science and chemical engineering. The source of (Perfluorohexyl)ethylene typically involves synthetic processes that introduce fluorinated groups into organic frameworks.
The synthesis of (Perfluorohexyl)ethylene can be achieved through several methods, including:
The synthesis typically requires controlled conditions to manage the reactivity of fluorinated species, which can be sensitive to environmental factors. The use of inert atmospheres and low temperatures is often necessary to prevent undesired side reactions.
The molecular structure of (Perfluorohexyl)ethylene consists of a linear arrangement where the ethylene unit () is bonded to a perfluorohexyl group (). The presence of fluorine atoms significantly influences the electronic properties and steric configuration of the molecule.
(Perfluorohexyl)ethylene participates in various chemical reactions typical for alkenes, including:
These reactions are facilitated by the stability imparted by the perfluorinated structure, which resists oxidation and degradation.
The mechanism by which (Perfluorohexyl)ethylene exerts its effects in chemical reactions typically involves:
This mechanism is crucial in applications where stability and reactivity are required simultaneously.
(Perfluorohexyl)ethylene exhibits several notable chemical properties:
These properties make it suitable for applications in harsh environments.
(Perfluorohexyl)ethylene finds use in various scientific applications:
The synthesis of perfluorohexyl-functionalized compounds predominantly leverages hydrosilylation reactions, where perfluorohexyl ethylene (C₈H₃F₁₃) reacts with silicon hydrides under platinum catalysis. A pivotal route involves converting perfluorohexyl ethanol to perfluorohexyl acetate through esterification with acetic anhydride, achieving yields >85% under optimized conditions [1]. This process necessitates precise stoichiometric ratios (1:1.2 for ethanol:anhydride) and catalysis by ortho-iodoxybenzoic acid (IBX), which minimizes byproducts [3].
Alternative pathways employ Speier’s (H₂PtCl₆) or Karstedt’s catalysts (Pt₂[(CH₂=CHSiMe₂)₂O]₃) to facilitate Si–H addition across the vinyl bond of perfluorohexyl ethylene. Karstedt’s catalyst outperforms Speier’s analog by enabling reactions at 60–80°C with 98% regioselectivity for β-adducts, critical for silane monomer purity [8]. Solvent selection is equally crucial; toluene or acetonitrile optimizes phase separation, while tetrahydrofuran (THF) reduces side reactions [1]. Post-reaction purification involves recrystallization from acetone/water mixtures to isolate high-purity solids (>99%) [1].
Table 1: Hydrosilylation Conditions and Outcomes
Catalyst | Temperature (°C) | Solvent | Yield (%) | Regioselectivity (β:α) |
---|---|---|---|---|
Speier’s (H₂PtCl₆) | 80–100 | Toluene | 85 | 90:10 |
Karstedt’s | 60–80 | Acetonitrile | 95 | 98:2 |
Pt/C (Heterogeneous) | 100–120 | Solvent-free | 78 | 85:15 |
Radical-mediated pathways exploit the electron-deficient vinyl group in perfluorohexyl ethylene for nucleophilic additions. Reactions with Grignard reagents (e.g., CH₃MgI) proceed via SN2' mechanisms, displacing fluoride to form branched fluoroalkyl alkenes [5]. For example, 2-perfluorohexyl-1-iodoethane synthesis uses Mg activation in dry ether, followed by sonication to initiate the Grignard formation, yielding 93% after Kugelrohr distillation [6].
Friedel-Crafts alkylations incorporate perfluorohexyl groups into aromatic systems (e.g., benzene, toluene) using AlCl₃ or BF₃ catalysts. These reactions require anhydrous conditions and temperatures of 0–5°C to suppress polyalkylation. Ethylaluminum dichloride (EtAlCl₂) enhances electrophilicity, enabling 75–80% yields of aryl-perfluorohexyl adducts [8]. Solvent effects are pronounced: dichloromethane facilitates faster kinetics than nitrobenzene due to reduced Lewis basicity [5].
Table 2: Nucleophilic Addition Reaction Parameters
Nucleophile | Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
PhMgBr | None | Diethyl ether | 25 | 88 |
EtOH | H₂SO₄ | Toluene | 70 | 82 |
Aniline | EtAlCl₂ | CH₂Cl₂ | 5 | 78 |
Toluene | AlCl₃ | Nitromethane | 0 | 75 |
Copolymerization of perfluorohexyl ethylene (PFHE) with vinyl acetate relies on cobalt-mediated radical polymerization (CMRP), which ensures controlled molecular weights and low dispersity (Đ < 1.3). Catalysts like Co(acac)₂ (cobalt acetylacetonate) mediate the reversible deactivation of propagating radicals, suppressing chain-transfer reactions. This enables precise incorporation of PFHE into polymer backbones at 60°C, achieving 40–50 mol% fluorinated segments [2] [7].
For ethylene copolymerization, bis(phenoxy-imine) ligands on Ti or Cr centers (e.g., SFI catalysts) enhance activity (up to 31.9 kg product/mmolTi·h) and selectivity. These catalysts leverage redox cycles (Ti(II)/Ti(IV)) to form metallacyclic intermediates, optimizing 1-hexene incorporation [7] [10]. Heterogenized catalysts (e.g., MAO-activated Cr on SiO₂) improve recyclability but reduce turnover frequency by 30% due to diffusion limitations [10].
Industrial-scale production faces fluorine-specific bottlenecks, including:
Process innovations address these issues:
Table 3: Industrial Process Optimization Strategies
Challenge | Solution | Scale | Yield Gain | Limitation |
---|---|---|---|---|
Metal contamination | Sodium thiosulfate washing | Pilot (100 kg) | 8% | Aqueous waste generation |
High exothermicity | Flow microreactors | Lab (1 kg/day) | 12% | Clogging with solids |
Fluorinated solvents | Closed-loop distillation | Industrial | Solvent recovery >90% | High capex |
Catalyst cost | Heterogeneous Pt/C | Demo (10 kg) | 7% | 20% activity loss per batch |
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